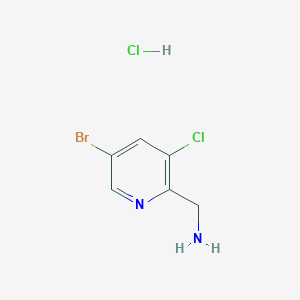

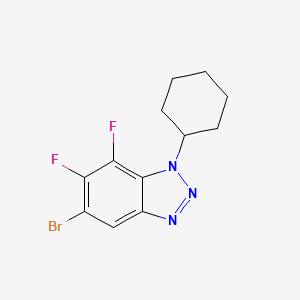

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride

Overview

Description

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride (BCPMH) is a synthetic compound of the pyridine family, which has proven to be a versatile molecule with a wide range of applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. BCPMH is a colorless solid, soluble in water and organic solvents. It is an important intermediate for the preparation of various pharmaceuticals, agrochemicals, and other compounds. BCPMH is also used as a reagent in organic synthesis, and as a catalyst in organic reactions.

Scientific Research Applications

Synthesis of Insecticidal Compounds

This compound serves as an intermediate in the synthesis of certain anthranilamide compounds , which are of interest as insecticides . These include the well-known insecticides chlorantraniliprole and cyantraniliprole . The process involves novel methods of synthesizing related pyrazole carboxylates, which are crucial for developing new insecticidal formulas.

Development of Fungicidal Agents

Preliminary bioassay tests have indicated that derivatives of this compound exhibit fungicidal activities . Some synthesized compounds have shown high growth inhibitory rates against Physalospora piricola , suggesting potential as new fungicidal leading structures for further research.

Positron Emission Tomography (PET) Radioligand Development

Derivatives of this compound can be used in the preparation of PET radioligands, such as [11C]MK-1064, which are applicable in orexin-2 receptor imaging . This application is significant in the study of sleep disorders and related neurological conditions.

properties

IUPAC Name |

(5-bromo-3-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKXGUMEKUXZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride | |

CAS RN |

1416714-02-7 | |

| Record name | 2-Pyridinemethanamine, 5-bromo-3-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)

![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)